molecular formula C7H16O2 B6149211 2,4-dimethylpentane-1,5-diol CAS No. 2121-69-9

2,4-dimethylpentane-1,5-diol

Cat. No.: B6149211
CAS No.: 2121-69-9
M. Wt: 132.20 g/mol
InChI Key: ZJWDJIVISLUQQZ-UHFFFAOYSA-N
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Description

2,4-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its unique structure, which includes two methyl groups attached to the second and fourth carbon atoms of the pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylpentane-1,5-diol can be synthesized through various methods. One common approach involves the reduction of 2,4-dimethylpentane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: 2,4-Dimethylpentane-1,5-dione or 2,4-dimethylpentanoic acid.

    Reduction: 2,4-Dimethylpentane.

    Substitution: 2,4-Dimethylpentane-1,5-dichloride.

Scientific Research Applications

2,4-Dimethylpentane-1,5-diol has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers and resins due to its diol functionality.

Mechanism of Action

The mechanism of action of 2,4-dimethylpentane-1,5-diol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in its reactivity and functionality. The compound can participate in various biochemical pathways, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: A diol with a straight-chain structure, lacking the methyl groups present in 2,4-dimethylpentane-1,5-diol.

    2,4-Dimethyl-2,4-pentanediol: A similar compound with hydroxyl groups on the second and fourth carbon atoms, but with a different overall structure.

Uniqueness

This compound is unique due to the presence of methyl groups at the second and fourth positions, which influence its chemical properties and reactivity. This structural feature distinguishes it from other diols and contributes to its specific applications in various fields.

Properties

CAS No.

2121-69-9

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2,4-dimethylpentane-1,5-diol

InChI

InChI=1S/C7H16O2/c1-6(4-8)3-7(2)5-9/h6-9H,3-5H2,1-2H3

InChI Key

ZJWDJIVISLUQQZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)CO)CO

Purity

95

Origin of Product

United States

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